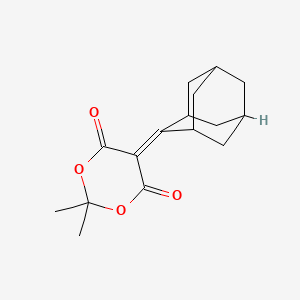![molecular formula C10H11NO4 B1348993 (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid CAS No. 723284-85-3](/img/structure/B1348993.png)
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
Vue d'ensemble
Description
“®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” is a chemical compound with the CAS Number: 464931-62-2 . It has a molecular weight of 245.66 . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO4.ClH/c11-7 (4-10 (12)13)6-1-2-8-9 (3-6)15-5-14-8;/h1-3,7H,4-5,11H2, (H,12,13);1H/t7-;/m1./s1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” are not available, related compounds have been studied. For example, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
“®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid” is a solid substance . It has a molecular weight of 245.66 . The compound is typically stored in a dry room at normal temperature .Applications De Recherche Scientifique
Fluorescence Derivatization and Biological Assays
Researchers have explored the utility of similar benzodioxole derivatives as fluorescent derivatizing agents for amino acids, creating compounds that exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007). This application is significant for enhancing the detection and analysis of amino acids in various biological samples.
Synthesis of Biologically Active Compounds
The synthesis methods for compounds structurally related to "(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid" have been developed, leading to biologically active 2-thioxo-1,3-thiazan-4-ones, highlighting their potential in pharmaceutical chemistry (Orlinskii, 1996).
Antimicrobial and Antifungal Activities
Derivatives of similar compounds have shown antimicrobial and antifungal activities, underscoring their potential in developing new therapeutic agents (Mickevičienė et al., 2015). This area of research is crucial for addressing the growing concern of antibiotic resistance.
Material Science Applications
The modification of polymeric materials using amino compounds, including those related to "this compound," has been investigated for medical applications (Aly & El-Mohdy, 2015). This research contributes to the development of more sophisticated biomaterials for various medical applications.
Enzymatic Synthesis of Key Intermediates
Enzymatic methods have been developed for the synthesis of key intermediates necessary for drug candidates, demonstrating the importance of such compounds in medicinal chemistry (Chen et al., 2011). This approach offers a greener alternative to traditional chemical synthesis methods.
Safety and Hazards
Orientations Futures
While the exact future directions for this compound are not known, related compounds have shown promise in the field of cancer research . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets and cause changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Action Environment
The compound is recommended to be stored at -80°c for up to 6 months, and at -20°c for up to 1 month .
Analyse Biochimique
Biochemical Properties
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid may have anti-inflammatory properties. Additionally, this compound can form hydrogen bonds with protein residues, influencing its binding affinity and specificity .
Cellular Effects
The effects of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 cells . This apoptotic effect is mediated through the activation of cell signaling pathways that lead to cell cycle arrest and programmed cell death. Furthermore, ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid can influence gene expression and cellular metabolism, potentially altering the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its biological activities and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid in laboratory settings are important considerations for its use in research and potential therapeutic applications. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and heat . Long-term studies in vitro and in vivo have demonstrated that ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid can have sustained effects on cellular function, including prolonged inhibition of COX enzyme activity and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid vary with different dosages in animal models. At low doses, it has been observed to have anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct it to specific cellular compartments or organelles, influencing its biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353310 | |
| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
723284-85-3 | |
| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)




![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)


